![molecular formula C18H16N4O2S B2916875 N-(3-acetamidophenyl)-2-quinazolin-4-ylsulfanylacetamide CAS No. 852366-73-5](/img/structure/B2916875.png)
N-(3-acetamidophenyl)-2-quinazolin-4-ylsulfanylacetamide
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Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, and the conditions under which the reactions occur .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic composition, the types of bonds it contains, its stereochemistry if applicable, and its molecular geometry .Chemical Reactions Analysis
This would involve a discussion of the types of chemical reactions the compound can undergo, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties .Scientific Research Applications
Antimicrobial and Antiprotozoal Activities
A study on newer quinoxaline-oxadiazole hybrids, derived from a similar chemical scaffold, demonstrated promising antimicrobial and antiprotozoal activities, particularly against bacterial, fungal, and Trypanosoma cruzi infections in vitro and in vivo models. These findings suggest potential applications in treating infectious diseases (Patel et al., 2017).
Anticancer Properties
Research on quinoxaline derivatives, including compounds structurally related to N-(3-acetamidophenyl)-2-quinazolin-4-ylsulfanylacetamide, has shown significant efficacy against cancer cell lines. These compounds were found to inhibit cancer cell viability and proliferation, especially in HCT-116 and MCF-7 cancer cells, through molecular mechanisms involving the inhibition of human thymidylate synthase (El Rayes et al., 2022).
Antiviral Activity
A study on the synthesis of (quinazolin-4-ylamino)methyl-phosphonates through microwave irradiation revealed that some synthesized compounds displayed weak to moderate anti-Tobacco mosaic virus (TMV) activity. This indicates potential applications in developing antiviral agents (Luo et al., 2012).
EGFR/HER2 Inhibition for Cancer Treatment
Compounds derived from benzo[g]quinazolin benzenesulfonamide derivatives have shown high activity towards A549 lung cancer cell lines and potent inhibitory effects on EGFR tyrosine kinase enzyme, suggesting their potential as dual inhibitors for EGFR/HER2 enzymes in cancer treatment (Alsaid et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-acetamidophenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-12(23)21-13-5-4-6-14(9-13)22-17(24)10-25-18-15-7-2-3-8-16(15)19-11-20-18/h2-9,11H,10H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIZHFRRHSCWOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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